14-(4-chlorophenyl)-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol
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Overview
Description
2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol is a heterocyclic compound that integrates multiple pharmacologically active moieties. This compound is part of the triazolo-thiazino-quinoline family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol typically involves the cyclization of appropriate precursors under specific conditions. One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolo ring on the thiadiazole scaffold . This method requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol involves its interaction with various molecular targets. This compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-triazolo[4,3-a]pyrazine derivatives: Studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities.
1,2,4-triazolo[4,3-a]quinoxaline: Exhibits good DNA-binding affinities and potential anticancer activities.
Uniqueness
2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol stands out due to its unique combination of triazolo, thiazino, and quinoline moieties, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug design and development.
Properties
Molecular Formula |
C18H11ClN4OS |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
14-(4-chlorophenyl)-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol |
InChI |
InChI=1S/C18H11ClN4OS/c19-12-7-5-10(6-8-12)15-21-18-23(22-15)17(24)13-9-11-3-1-2-4-14(11)20-16(13)25-18/h1-9,17,24H |
InChI Key |
LRGMQRZOSLJIJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(N4C(=NC(=N4)C5=CC=C(C=C5)Cl)SC3=N2)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(N4C(=NC(=N4)C5=CC=C(C=C5)Cl)SC3=N2)O |
Origin of Product |
United States |
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